4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide
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Overview
Description
4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide is an organic compound with the molecular formula C13H12N2O4S. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitrophenyl and a methyl group. It is a member of the sulfonamide family, known for their wide range of applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-Methyl-N-(1-(4-aminophenyl)ethylidene)benzenesulfonamide.
Reduction: The major product is 4-Methyl-N-(1-(4-nitrophenyl)ethyl)benzenesulfonamide.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzenesulfonamide
- 4-Nitrobenzenesulfonamide
- N-(4-Nitrophenyl)benzenesulfonamide
Uniqueness
4-Methyl-N-(1-(4-nitrophenyl)ethylidene)benzenesulfonamide is unique due to the presence of both a nitrophenyl and a methyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O4S |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(NE)-4-methyl-N-[1-(4-nitrophenyl)ethylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c1-11-3-9-15(10-4-11)22(20,21)16-12(2)13-5-7-14(8-6-13)17(18)19/h3-10H,1-2H3/b16-12+ |
InChI Key |
MUOQUCBGFNRBTH-FOWTUZBSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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